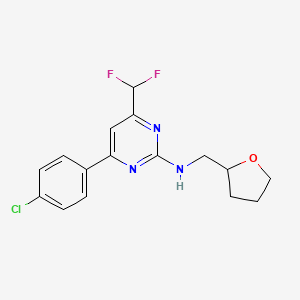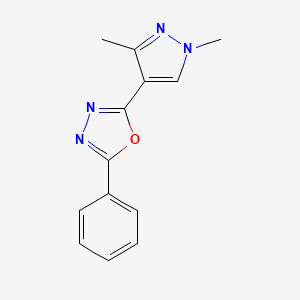
4-(4-chlorophenyl)-6-(difluoromethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrimidine ring substituted with a chlorophenyl group and a difluoromethyl group, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the difluoromethylation of heterocycles. This process can be achieved through various methods, including radical processes and metal-based methods. For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to pharmaceutical-relevant molecules, making the production process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound due to the presence of halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines with different functional groups.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrimidine ring serves as a core structure for binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine: This compound shares the pyrimidine core and difluoromethyl group but differs in the substitution pattern.
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine: Another similar compound with an ethylsulfonyl group instead of the tetrahydro-2-furanylmethylamine moiety.
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its combination of a chlorophenyl group, a difluoromethyl group, and a tetrahydro-2-furanylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16ClF2N3O |
|---|---|
Molecular Weight |
339.77 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(difluoromethyl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H16ClF2N3O/c17-11-5-3-10(4-6-11)13-8-14(15(18)19)22-16(21-13)20-9-12-2-1-7-23-12/h3-6,8,12,15H,1-2,7,9H2,(H,20,21,22) |
InChI Key |
WTPCEXLMZAQPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10939741.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10939747.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B10939756.png)
![6-cyclopropyl-1-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939767.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10939772.png)
![1-butyl-N-(2-cyanophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939781.png)
![N-{3-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10939782.png)
![2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10939798.png)
![(2E)-1-(4-chlorophenyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-en-1-one](/img/structure/B10939809.png)
![N-(5-chloropyridin-2-yl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10939811.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10939816.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939826.png)
![4-(4-methylphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10939834.png)
